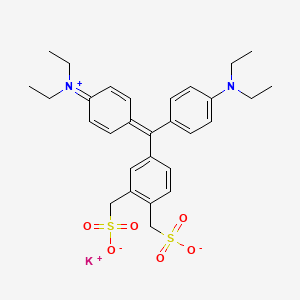
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine is a complex organic compound It features a tetrahydrofuran ring substituted with tert-butyldimethylsilyl and methoxyethoxy groups, and a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine typically involves multiple steps. The starting materials are often simple organic molecules, which undergo a series of reactions including protection, substitution, and cyclization. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during the synthesis. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents. The process would also need to comply with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the pyrimidine ring could produce a dihydropyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary depending on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrahydrofuran and pyrimidine derivatives. What sets 3'-O-(t-Butyldimethylsilyl)-2'-O-(2-methoxyethyl)-5-methyluridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds might include:
Tetrahydrofuran derivatives: Compounds with similar ring structures but different substituents.
Pyrimidine derivatives: Compounds with similar ring structures but different functional groups.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
1221967-92-5 |
|---|---|
Molekularformel |
C19H34N2O7Si |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H34N2O7Si/c1-12-10-21(18(24)20-16(12)23)17-15(26-9-8-25-5)14(13(11-22)27-17)28-29(6,7)19(2,3)4/h10,13-15,17,22H,8-9,11H2,1-7H3,(H,20,23,24) |
InChI-Schlüssel |
QGBVVZHQUKMHOR-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O[Si](C)(C)C(C)(C)C)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Tert-butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1437044.png)

![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)
